N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a complex organic compound. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives, like the compound , is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction processes often show great selectivity, high yields, and a broad substrate scope .Scientific Research Applications
- The compound’s arrangement within layered structures has been studied for its potential use in nonlinear optics. Classical molecular simulation methods revealed a dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, suggesting applications in optical signal processing .
- Researchers have explored derivatives of this compound for their antibacterial efficacy. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives exhibited promising activity against extended-spectrum β-lactamase-producing Escherichia coli (ESBL E. coli) strains .
- Arylalkanol-piperidine analogues, including derivatives of this compound, were synthesized and evaluated for their triple reuptake inhibition. These investigations contribute to understanding their potential as antidepressant agents .
- The discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197), a derivative of our compound, highlighted its potency as a selective inhibitor of TGF-β type I receptor kinase. This property positions it as a candidate for cancer immunotherapy and antifibrotic treatment .
Nonlinear Optics and Optical Signal Processing
Antibacterial Activity
Triple Reuptake Inhibition
Cancer Immunotherapy and Antifibrotic Agents
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Mechanism of Action
Target of Action
The compound, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can result in changes at the molecular and cellular levels, influencing the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological targets they interact with . These interactions can lead to downstream effects that influence cellular processes and responses.
properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-10-16(2-6-18-13)20-7-3-14(4-8-20)11-19-17(21)15-5-9-22-12-15/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOADDRNCJBMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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